

# Unveiling the Atomic Architecture of $\text{GdNi}_3$ : A Technical Guide to its Crystal Structure

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## Compound of Interest

Compound Name: Gadolinium--nickel (1/3)

Cat. No.: B15486732

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A comprehensive analysis of the intermetallic compound Gadolinium-Nickel (1/3),  $\text{GdNi}_3$ , reveals a hexagonal crystal structure belonging to the  $\text{CeNi}_3$ -type. This guide provides an in-depth look at its crystallographic data, the experimental procedures for its characterization, and the logical framework of its structural analysis, tailored for researchers, scientists, and professionals in drug development.

## Core Crystallographic Data

The crystal structure of  $\text{GdNi}_3$  has been determined to be hexagonal, with the space group  $P6_3/mmc$  (No. 194). This structure is isostructural with  $\text{CeNi}_3$ . The lattice parameters and atomic positions are crucial for understanding the material's properties and for computational modeling.

Crystallographic Parameter	Value
Crystal System	Hexagonal
Space Group	P6 <sub>3</sub> /mmc (No. 194)
Pearson Symbol	hP8
Lattice Parameters	
a	4.98 Å
c	16.42 Å
Atomic Positions	Wyckoff Position
Gd1	2c
Gd2	2b
Ni1	6h
Ni2	2d
Ni3	2a

Note: The specific value for the 'x' coordinate of the Ni1 atom in the 6h Wyckoff position requires further refinement from experimental data.

## Experimental Protocol: From Synthesis to Structure Determination

The determination of the crystal structure of GdNi<sub>3</sub> involves a multi-step experimental process, beginning with the synthesis of the material and culminating in the analysis of diffraction data.

### Synthesis

Polycrystalline samples of GdNi<sub>3</sub> are typically synthesized using arc melting. This technique involves:

- Starting Materials: High-purity gadolinium (Gd) and nickel (Ni) metals, typically with a purity of 99.9% or higher.

- **Stoichiometry:** The elements are weighed in a stoichiometric ratio of 1:3 (Gd:Ni).
- **Melting Process:** The mixture is melted in an arc furnace under an inert atmosphere, such as argon, to prevent oxidation. The sample is often flipped and re-melted several times to ensure homogeneity.
- **Annealing:** To improve crystallinity and relieve internal stresses, the as-cast ingot is sealed in a quartz tube under vacuum and annealed at an elevated temperature (e.g., 800 °C) for an extended period (e.g., one week).

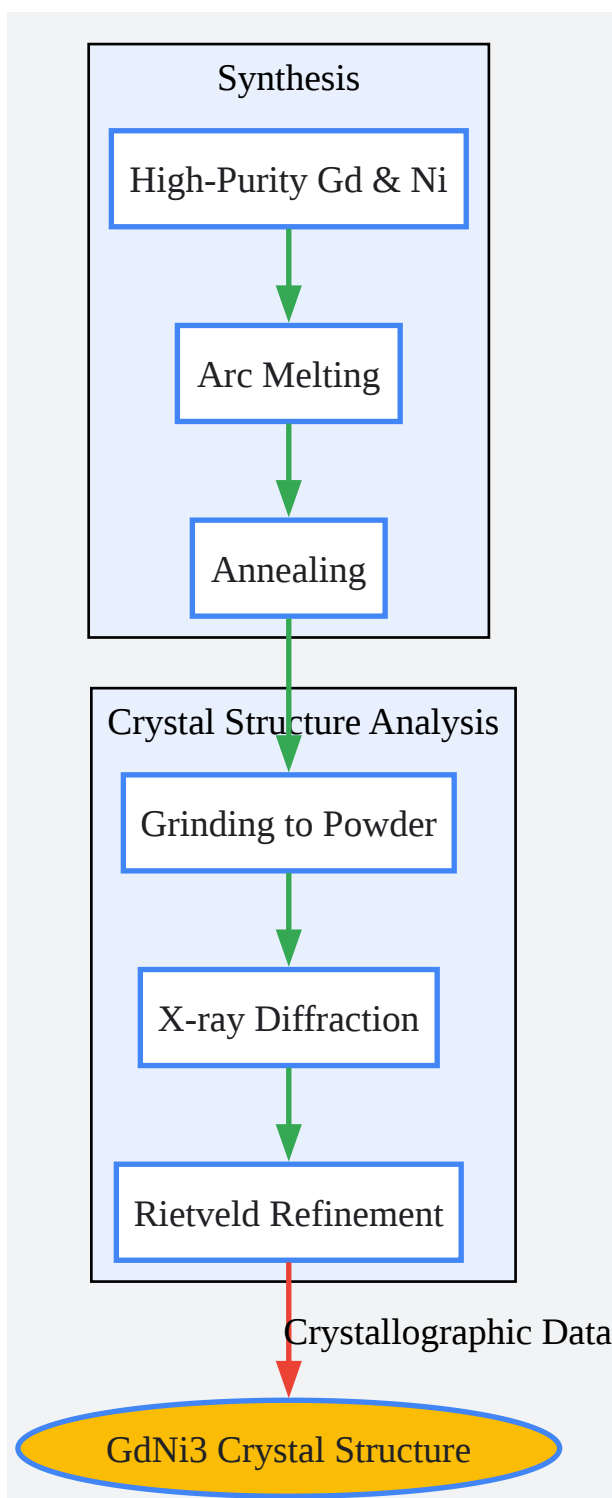
## Crystal Structure Analysis: X-ray Powder Diffraction (XRPD)

X-ray powder diffraction is the primary technique used to determine the crystal structure of polycrystalline materials like GdNi<sub>3</sub>.

- **Sample Preparation:** A small portion of the annealed ingot is ground into a fine powder to ensure random orientation of the crystallites.
- **Data Collection:** The powder sample is mounted in a diffractometer, and a monochromatic X-ray beam (commonly Cu K $\alpha$  radiation) is directed at it. The intensity of the diffracted X-rays is measured as a function of the diffraction angle ( $2\theta$ ).
- **Data Analysis (Rietveld Refinement):** The resulting diffraction pattern is analyzed using the Rietveld method. This powerful technique involves:
  - **Indexing:** The positions of the diffraction peaks are used to determine the unit cell parameters (a and c) and the crystal system (hexagonal).
  - **Space Group Determination:** The systematic absences in the diffraction pattern are analyzed to identify the space group (P6<sub>3</sub>/mmc).
  - **Structure Refinement:** A theoretical diffraction pattern is calculated based on a structural model (CeNi<sub>3</sub>-type in this case). The structural parameters (lattice parameters, atomic coordinates, thermal parameters, etc.) are then refined by minimizing the difference between the calculated and observed diffraction patterns using a least-squares algorithm. The quality of the fit is assessed by reliability factors (e.g., Rwp, Rp, and  $\chi^2$ ).

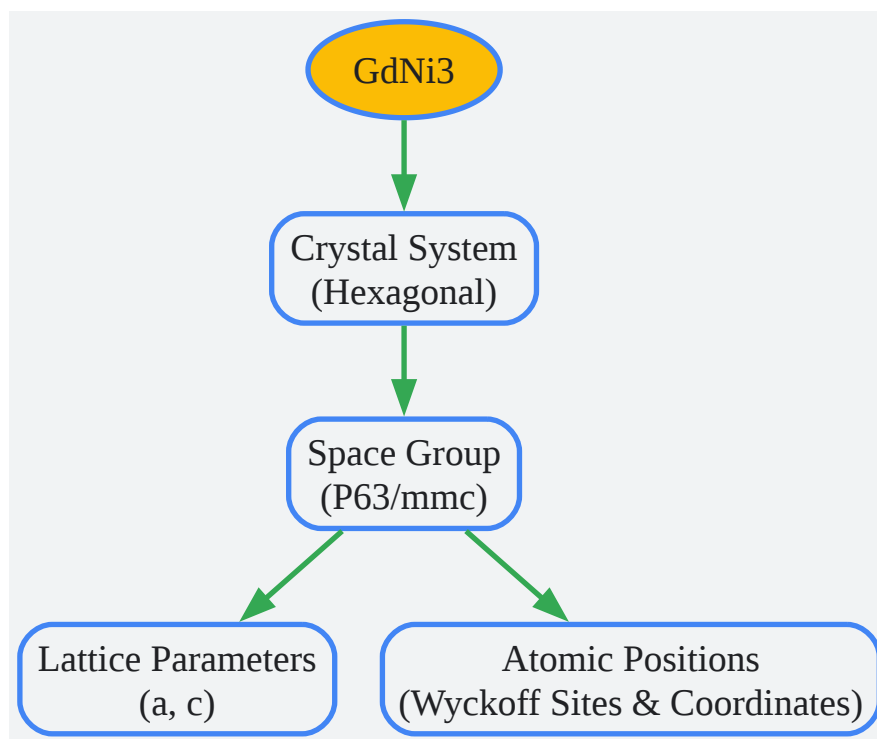
## Visualizing the Process and Structure

To better illustrate the workflow and the relationships within the crystallographic data, the following diagrams are provided.



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Experimental workflow for the crystal structure analysis of  $\text{GdNi}_3$ .



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Logical relationship of crystallographic data for  $\text{GdNi}_3$ .

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